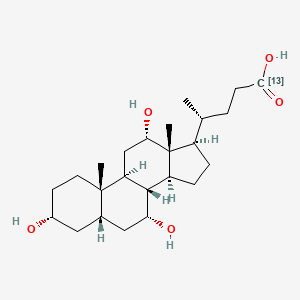
Acide cholique-24-13C
Vue d'ensemble
Description
L'acide cholique-24-13C est une forme isotopiquement marquée de l'acide cholique, où la position carbone-24 est marquée avec le carbone-13. L'acide cholique est un acide biliaire primaire produit dans le foie et joue un rôle crucial dans la digestion et l'absorption des graisses et des vitamines liposolubles. Le marquage isotopique avec le carbone-13 rend l'this compound particulièrement utile dans les études métaboliques et les expériences de traceurs en raison de sa stabilité métabolique et chimique .
Applications De Recherche Scientifique
L'acide cholique-24-13C est largement utilisé en recherche scientifique en raison de son marquage isotopique stable. Voici quelques-unes de ses applications :
Biologie : Employé dans les études métaboliques pour suivre le métabolisme et la cinétique des acides biliaires.
Industrie : Appliqué dans la production de produits pharmaceutiques et comme conservateur dans les aliments.
5. Mécanisme d'action
L'this compound exerce ses effets en facilitant la digestion et l'absorption des graisses et des vitamines liposolubles. Il est conjugué à la glycine ou à la taurine par l'enzyme N-acyltransférase de l'acide biliaire-CoA : acide aminé (BAAT) dans le foie, formant l'acide glycocholique et l'acide taurocholique. Ces acides biliaires conjugués contribuent à l'émulsification des graisses alimentaires, augmentant leur absorption dans l'intestin .
Mécanisme D'action
Cholic Acid-24-13C exerts its effects by facilitating the digestion and absorption of fats and fat-soluble vitamins. It is conjugated to glycine or taurine by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT) in the liver, forming glycocholic acid and taurocholic acid. These conjugated bile acids aid in the emulsification of dietary fats, enhancing their absorption in the intestine .
Orientations Futures
The use of compounds labeled with stable isotopes as metabolic tracers has gained importance in clinical investigation . The development of an efficient synthesis to maximize the use of starting material and to lower the cost of synthesis by simplifying the procedure would reduce the cost of 13C-labeled bile acids for clinical application .
Analyse Biochimique
Biochemical Properties
Cholic-24-13C acid is involved in several biochemical reactions, primarily related to bile acid metabolism. It interacts with enzymes such as cytochrome P450 isoforms (CYP7A1, CYP8B1, and CYP27A1) which catalyze its formation from cholesterol . Additionally, cholic-24-13C acid is conjugated to glycine or taurine by bile acid-CoA:amino acid N-acyltransferase (BAAT) to produce glycocholic acid and taurocholic acid . These conjugated forms are essential for the emulsification of dietary fats. Cholic-24-13C acid also interacts with intestinal microbiota, which transform it into secondary bile acids like deoxycholic acid .
Cellular Effects
Cholic-24-13C acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce colony formation of Clostridium difficile in an agar dilution assay . Additionally, dietary administration of cholic-24-13C acid increases serum cholesterol levels, biliary phospholipid secretion, and fecal deoxycholic acid levels in rats . These effects highlight its role in modulating lipid metabolism and gut microbiota composition.
Molecular Mechanism
The molecular mechanism of cholic-24-13C acid involves its interaction with specific enzymes and receptors. It is formed from cholesterol through a multistep process catalyzed by cytochrome P450 isoforms . Cholic-24-13C acid is conjugated to glycine or taurine by BAAT, facilitating its role in fat emulsification . Additionally, it binds to bile acid receptors such as the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor (TGR5), which regulate gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cholic-24-13C acid can change over time. The compound is stable and can be stored at -20°C for up to four years . Studies have shown that cholic-24-13C acid induces the expression of bile acid-inducible operon genes in Clostridium scindens, promoting 7-dehydroxylation activity . This temporal regulation of gene expression highlights the dynamic nature of cholic-24-13C acid’s effects on cellular function.
Dosage Effects in Animal Models
The effects of cholic-24-13C acid vary with different dosages in animal models. High doses of cholic-24-13C acid can lead to increased serum cholesterol levels and biliary phospholipid secretion in rats . Excessive doses may also result in toxic or adverse effects, such as liver damage or disruption of gut microbiota balance . These findings underscore the importance of optimizing dosage to achieve desired outcomes while minimizing potential risks.
Metabolic Pathways
Cholic-24-13C acid is involved in several metabolic pathways, including its formation from cholesterol and transformation into secondary bile acids. The cytochrome P450 isoforms CYP7A1, CYP8B1, and CYP27A1 catalyze its synthesis from cholesterol . Cholic-24-13C acid is conjugated to glycine or taurine by BAAT, producing glycocholic acid and taurocholic acid . Intestinal microbiota further transform it into secondary bile acids like deoxycholic acid . These metabolic pathways highlight the complex interplay between cholic-24-13C acid and various enzymes and cofactors.
Transport and Distribution
Cholic-24-13C acid is transported and distributed within cells and tissues through specific transporters and binding proteins. It is conjugated to glycine or taurine in the liver, facilitating its transport to the intestine . In the intestine, cholic-24-13C acid interacts with bile acid transporters, which mediate its reabsorption and recirculation through the enterohepatic circulation . This efficient transport and distribution system ensures the continuous availability of cholic-24-13C acid for its physiological functions.
Subcellular Localization
The subcellular localization of cholic-24-13C acid is primarily within the liver and intestine, where it exerts its biochemical effects. In hepatocytes, cholic-24-13C acid is synthesized from cholesterol and conjugated to glycine or taurine . It is then secreted into the bile and transported to the intestine, where it aids in fat digestion and absorption . The subcellular localization of cholic-24-13C acid within these compartments is crucial for its role in lipid metabolism and overall physiological function.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'acide cholique-24-13C implique l'utilisation de dérivés formylés des acides biliaires et une procédure modifiée au tétraacétate de plomb. Les acides biliaires formylés sont dégradés par le tétraacétate de plomb et le chlorure de lithium pour former des formyl-23-chloronorcholanes. Ces intermédiaires sont ensuite convertis en nitriles dans le diméthylformamide, qui sont ensuite hydrolysés pour obtenir des acides biliaires marqués en C-24 .
Méthodes de production industrielle : La production industrielle de l'this compound suit des voies de synthèse similaires mais est optimisée pour des rendements et une pureté plus élevés. Le processus implique des réactions en plusieurs étapes qui peuvent être mises en œuvre à température ambiante, assurant une bonne pureté, un rendement élevé et une forte opérabilité du processus. Cette méthode est adaptée à la production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions : L'acide cholique-24-13C subit diverses réactions chimiques, notamment :
Oxydation : Conversion en acide désoxycholique par le microbiote intestinal.
Réduction : Non observée couramment en raison de la stabilité de la position carbone-24.
Substitution : Conjugaison avec la glycine ou la taurine pour former respectivement l'acide glycocholique et l'acide taurocholique.
Réactifs et conditions courants :
Oxydation : Microbiote intestinal.
Substitution : Enzyme N-acyltransférase de l'acide biliaire-CoA : acide aminé (BAAT) dans le foie.
Principaux produits :
Acide désoxycholique : Formé par oxydation.
Acide glycocholique et acide taurocholique : Formés par des réactions de substitution.
Comparaison Avec Des Composés Similaires
L'acide cholique-24-13C est unique en raison de son marquage isotopique à la position carbone-24, ce qui lui confère une stabilité métabolique et chimique. Parmi les composés similaires, on peut citer :
Acide désoxycholique : Un acide biliaire secondaire formé à partir de l'acide cholique par les bactéries intestinales.
Acide chénoDésoxycholique : Un autre acide biliaire primaire avec des fonctions similaires mais des voies métaboliques différentes.
Acide lithocholique : Un acide biliaire secondaire avec des rôles biologiques distincts.
L'this compound se distingue par son marquage spécifique, ce qui le rend très précieux pour les études de traceurs et la recherche métabolique.
Propriétés
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1/i21+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQCQFFYRZLCQQ-HFINQHRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[13C](=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52886-36-9 | |
| Record name | Cholic acid, 24-C-13 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052886369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHOLIC ACID, 24-C-13 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z5T260AYI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


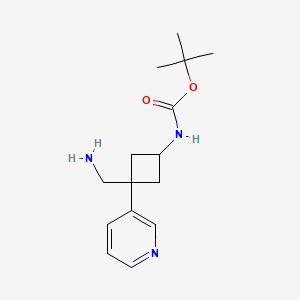
![4,6-Dichloro-5-nitro-2-[4-(1-piperidinylmethyl)phenyl]pyrimidine](/img/structure/B1468240.png)

![3-[4-(2-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride](/img/structure/B1468244.png)
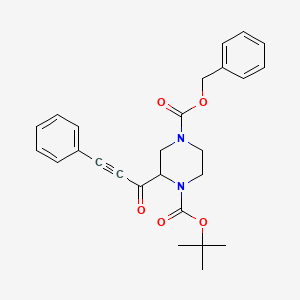
![tert-Butyl 4-[(E)-3-(dimethylamino)-2-propenoyl]-4-(4-fluorophenyl)-1-piperidinecarboxylate](/img/structure/B1468246.png)
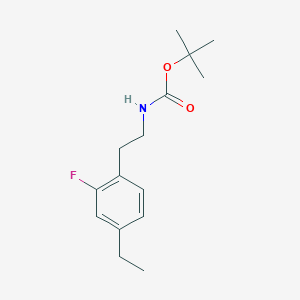
![Ethyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B1468250.png)
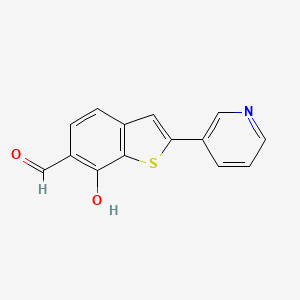
![(3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B1468254.png)
![2-({[4-(4-Morpholinyl)-1H-indazol-3-yl]amino}carbonyl)benzoic acid](/img/structure/B1468256.png)

![[1-(4-Chlorophenyl)-cyclobutylmethoxy]-acetic acid](/img/structure/B1468261.png)
![4-[3-(2,6-Dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzoic acid](/img/structure/B1468262.png)
